2-(Aminomethyl)pyridin-4-amine
Overview
Description
2-(Aminomethyl)pyridin-4-amine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, featuring an aminomethyl group at the 2-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)pyridin-4-amine can be synthesized through several methods. One common approach involves the reaction of pyridine with formaldehyde under basic conditions to form pyridine-2,4-dicarbaldehyde. This intermediate is then condensed with ammonia or an amine to yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl and amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(Aminomethyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has explored its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the synthesis of various materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of inducible nitric oxide synthase (iNOS) by binding to the enzyme’s active site, thereby reducing the production of nitric oxide . This inhibition can have various biological effects, including anti-inflammatory and neuroprotective actions.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar in structure but lacks the additional amine group at the 4-position.
2-Amino-4-methylpyridine: Features a methyl group instead of an aminomethyl group at the 2-position.
4-(Aminomethyl)pyridine: Has the aminomethyl group at the 4-position instead of the 2-position
Uniqueness
2-(Aminomethyl)pyridin-4-amine is unique due to the presence of both an aminomethyl group and an amine group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar counterparts.
Properties
IUPAC Name |
2-(aminomethyl)pyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,4,7H2,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURGEKGUIZVWLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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